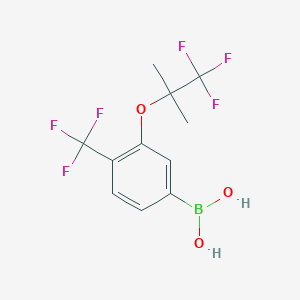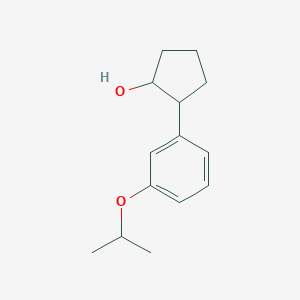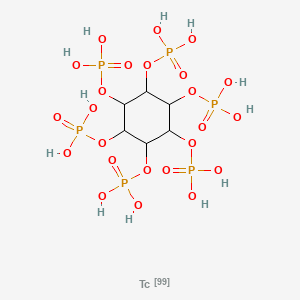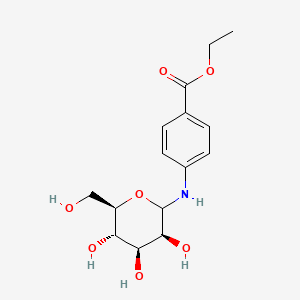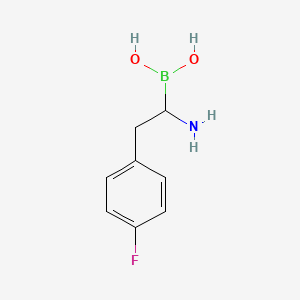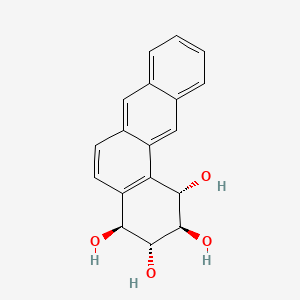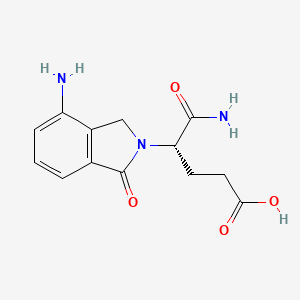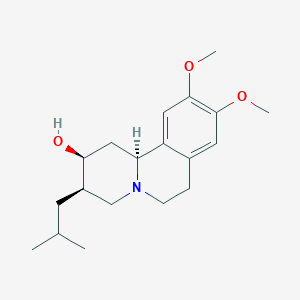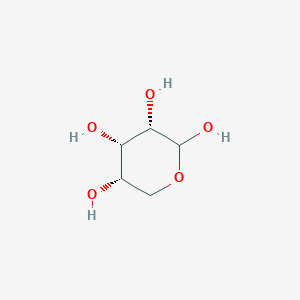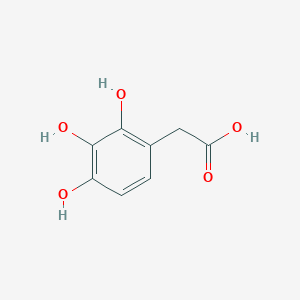
(2,3,4-Trihydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trihydroxyphenyl)acetic acid is a phenolic compound characterized by the presence of three hydroxyl groups attached to a benzene ring and an acetic acid moiety. This compound is known for its antioxidant properties and is found in various natural sources, including plants and fruits. Its chemical structure allows it to participate in various biochemical and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of bromination followed by hydroxylation. For instance, 2-bromo-1-(2,3,4-trihydroxyphenyl)ethanone can be synthesized by brominating 2-hydroxyacetophenone in acetic acid under light irradiation . This intermediate can then be hydrolyzed to yield 2-(2,3,4-trihydroxyphenyl)acetic acid.
Industrial Production Methods
Industrial production of 2-(2,3,4-trihydroxyphenyl)acetic acid may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Esterified or etherified products.
Scientific Research Applications
2-(2,3,4-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an antioxidant in various chemical reactions.
Biology: Studied for its role in plant metabolism and its antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trihydroxyphenyl)acetic acid primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative reactions. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4,6-Trihydroxyphenyl)acetic acid: Similar structure but different hydroxyl group positions.
Protocatechuic acid: Contains two hydroxyl groups at the 3 and 4 positions.
Gallic acid: Contains three hydroxyl groups at the 3, 4, and 5 positions.
Uniqueness
2-(2,3,4-Trihydroxyphenyl)acetic acid is unique due to its specific hydroxyl group arrangement, which influences its reactivity and antioxidant properties. This specific arrangement allows it to participate in unique biochemical pathways and exhibit distinct pharmacological effects compared to its analogs .
Properties
CAS No. |
26446-57-1 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(2,3,4-trihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(10)11)7(12)8(5)13/h1-2,9,12-13H,3H2,(H,10,11) |
InChI Key |
OPRGVEJZGLRURR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


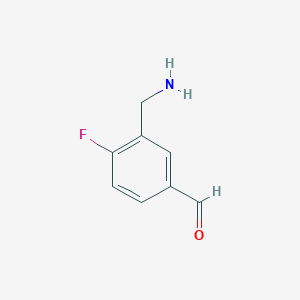
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

